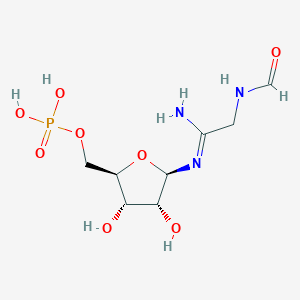

5'-Phosphoribosylformylglycinamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-Phosphoribosylformylglycinamidine is a biochemical intermediate crucial in the biosynthesis of purine nucleotides. It plays a significant role in the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides, which are essential building blocks of DNA and RNA. This compound is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5’-Phosphoribosylformylglycinamidine is synthesized from phosphoribosyl-N-formylglycineamide through the action of the enzyme phosphoribosylformylglycinamidine synthase. This enzyme catalyzes the transfer of an amino group from glutamine to phosphoribosyl-N-formylglycineamide, forming 5’-Phosphoribosylformylglycinamidine. The reaction requires ATP and water, producing ADP, glutamate, and inorganic phosphate as by-products .

Industrial Production Methods

Industrial production of 5’-Phosphoribosylformylglycinamidine typically involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as phosphoribosylformylglycinamidine synthase, to enhance the yield of the compound. Fermentation processes are optimized for maximum efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Phosphoribosylformylglycinamidine undergoes several types of chemical reactions, including:

Amidation: Conversion from phosphoribosyl-N-formylglycineamide.

Cyclization: Formation of 5-aminoimidazole ribotide through the action of AIR synthetase.

Common Reagents and Conditions

Amidation: Requires ATP, glutamine, and water.

Cyclization: Requires ATP to activate the terminal carbonyl group for nucleophilic attack by the nitrogen atom at the anomeric center.

Major Products

Amidation: Produces 5’-Phosphoribosylformylglycinamidine, ADP, glutamate, and inorganic phosphate.

Cyclization: Produces 5-aminoimidazole ribotide, ADP, inorganic phosphate, and a proton.

Wissenschaftliche Forschungsanwendungen

5’-Phosphoribosylformylglycinamidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of purine nucleotides.

Biology: Studied for its role in nucleotide biosynthesis and its involvement in metabolic pathways.

Medicine: Investigated for its potential in developing treatments for diseases related to purine metabolism disorders.

Wirkmechanismus

The mechanism of action of 5’-Phosphoribosylformylglycinamidine involves its role as an intermediate in purine nucleotide biosynthesis. It is formed from phosphoribosyl-N-formylglycineamide through the action of phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This compound is then converted to 5-aminoimidazole ribotide by AIR synthetase, which uses ATP to activate the terminal carbonyl group for nucleophilic attack . These reactions are crucial steps in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoribosyl-N-formylglycineamide: The precursor to 5’-Phosphoribosylformylglycinamidine in the purine biosynthesis pathway.

5-Aminoimidazole ribotide: The product formed from 5’-Phosphoribosylformylglycinamidine through cyclization.

Uniqueness

5’-Phosphoribosylformylglycinamidine is unique due to its specific role in the purine biosynthesis pathway. Unlike its precursor, phosphoribosyl-N-formylglycineamide, it contains an amidine group, which is essential for the subsequent cyclization reaction to form 5-aminoimidazole ribotide. This unique structure and function make it a critical intermediate in the synthesis of purine nucleotides .

Eigenschaften

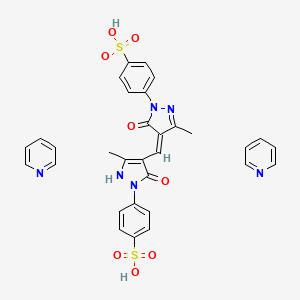

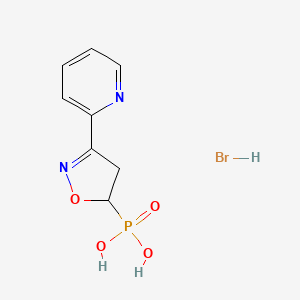

CAS-Nummer |

6157-85-3 |

|---|---|

Molekularformel |

C8H16N3O8P |

Molekulargewicht |

313.20 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

PMCOGCVKOAOZQM-XVFCMESISA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)